(1S,3S)-1,7,9-trihydroxy-3-methyl-3,4-dihydro-1H-benzo[g]isochromene-5,10-dione
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Isoeleutherin can be synthesized through various synthetic routes. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For example, the reaction of 2-hydroxy-1,4-naphthoquinone with methyl vinyl ketone in the presence of a base can yield isoeleutherin .
Industrial Production Methods
Industrial production of isoeleutherin typically involves the extraction and purification from natural sources, such as the bulbs of Eleutherine bulbosa. The extraction process includes solvent extraction, followed by chromatographic techniques to isolate and purify the compound .
Chemical Reactions Analysis
Types of Reactions
Isoeleutherin undergoes various chemical reactions, including:
Oxidation: Isoeleutherin can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction of isoeleutherin can yield hydroquinone derivatives.
Substitution: Isoeleutherin can undergo nucleophilic substitution reactions, particularly at the quinone moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used under mild conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Hydroquinone derivatives.
Substitution: Various substituted naphthoquinones.
Scientific Research Applications
Isoeleutherin has a wide range of scientific research applications:
Chemistry: Isoeleutherin is used as a precursor for the synthesis of various bioactive compounds.
Biology: It is studied for its role in modulating immune responses and its potential as an antifungal and antiviral agent.
Medicine: Isoeleutherin is investigated for its anticancer properties and its ability to inhibit tumor growth.
Industry: It is used in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
Isoeleutherin exerts its effects through various molecular targets and pathways. It is known to inhibit the activity of certain enzymes involved in cell proliferation and survival, leading to apoptosis in cancer cells. Additionally, isoeleutherin modulates immune responses by affecting T-helper cell activity .
Comparison with Similar Compounds
Similar Compounds
- (1S,3S)-9-methoxy-1,3-dimethyl-3,4-dihydro-1H-benzo[g]isochromene-5,10-dione
- (3S,9S)-1,7-Diazatricyclo[7.3.0.03,7]Dodecane-2,8-Dione
- 5-Bromo-benzo[de]isochromene-1,3-dione
Uniqueness
Isoeleutherin is unique due to its specific structural features, such as the presence of multiple hydroxyl groups and its ability to undergo a variety of chemical reactions. Its broad spectrum of biological activities, including antifungal, antiviral, and anticancer properties, further distinguishes it from other similar compounds .
Properties
Molecular Formula |
C14H12O6 |
---|---|
Molecular Weight |
276.24 g/mol |
IUPAC Name |
(1S,3S)-1,7,9-trihydroxy-3-methyl-3,4-dihydro-1H-benzo[g]isochromene-5,10-dione |
InChI |
InChI=1S/C14H12O6/c1-5-2-7-11(14(19)20-5)13(18)10-8(12(7)17)3-6(15)4-9(10)16/h3-5,14-16,19H,2H2,1H3/t5-,14-/m0/s1 |
InChI Key |
NNXPHSFVRRTOJM-UWORMDEDSA-N |
Isomeric SMILES |
C[C@H]1CC2=C([C@H](O1)O)C(=O)C3=C(C2=O)C=C(C=C3O)O |
Canonical SMILES |
CC1CC2=C(C(O1)O)C(=O)C3=C(C2=O)C=C(C=C3O)O |
Origin of Product |
United States |
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